molecular formula C13H14ClNO2 B1452003 1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride CAS No. 1105195-49-0

1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride

Cat. No.: B1452003
CAS No.: 1105195-49-0
M. Wt: 251.71 g/mol
InChI Key: NYQRJPLHIVKLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride is an organic compound with a complex structure that includes a pyrrolidine ring, a carbonyl group, and a chloride substituent

Scientific Research Applications

1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Industry: It is used in the production of various chemical products, including agrochemicals and polymers.

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The carbonyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and pyrrolidine.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride exerts its effects involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloride group can also participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride include:

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-8-3-4-11(5-9(8)2)15-7-10(13(14)17)6-12(15)16/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQRJPLHIVKLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethylphenyl)-5-oxo-3-pyrrolidinecarbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.